molecular formula C20H18FNO3 B11387715 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11387715
M. Wt: 339.4 g/mol
InChI Key: PFIXLXJBDSEONI-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a furan ring, and a methoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Attachment of the Furan Ring: The furan ring can be introduced by reacting the benzamide with a furan-2-ylmethyl halide under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-HYDROXYPHENYL)METHYL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to the combination of its fluorine atom, furan ring, and methoxyphenyl group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18FNO3/c1-24-18-10-4-15(5-11-18)13-22(14-19-3-2-12-25-19)20(23)16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3

InChI Key

PFIXLXJBDSEONI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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